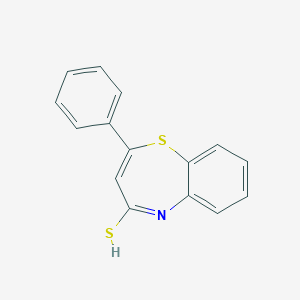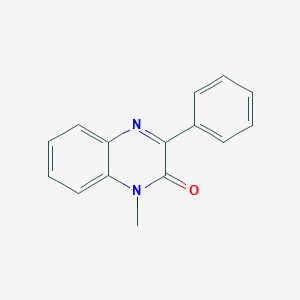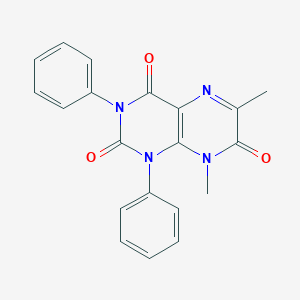![molecular formula C23H23ClO4 B293338 8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B293338.png)
8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Butyl and Acetyl Groups: The butyl and acetyl groups can be introduced through alkylation and acylation reactions, respectively. These reactions typically require the use of strong bases and acylating agents.
Attachment of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be attached via an etherification reaction, where the chromen-2-one derivative is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core, known for its anticoagulant properties.
Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant medication.
Dicoumarol: Another coumarin derivative with anticoagulant activity.
Uniqueness
8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H23ClO4 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
8-acetyl-3-butyl-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H23ClO4/c1-4-5-6-19-14(2)18-11-12-20(21(15(3)25)22(18)28-23(19)26)27-13-16-7-9-17(24)10-8-16/h7-12H,4-6,13H2,1-3H3 |
InChIキー |
MTFGRXUEUNVBTA-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)C)OC1=O)C |
正規SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![ethyl (3R)-5,6-dioxo-4,8-diphenyl-9-oxa-4-azatetracyclo[9.2.1.02,10.03,7]tetradeca-7,12-diene-3-carboxylate](/img/structure/B293278.png)
![Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate](/img/structure/B293279.png)
